molecular formula C14H14N2O2 B8156766 Ethyl 3-amino-5-(pyridin-4-yl)benzoate

Ethyl 3-amino-5-(pyridin-4-yl)benzoate

Cat. No.: B8156766
M. Wt: 242.27 g/mol
InChI Key: DCKCTJGYYYSXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-(pyridin-4-yl)benzoate is a high-purity chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. Its structure features a benzoate core substituted with an electron-donating amino group and a pyridin-4-yl ring, a privileged scaffold in medicinal chemistry. This specific arrangement makes it a valuable intermediate for synthesizing more complex molecules. The compound is characterized by its IUPAC name, ethyl 3-amino-5-pyridin-4-ylbenzoate, and has the Canonical SMILES of CCOC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)N. Researchers utilize this compound primarily as a versatile building block in organic synthesis and drug discovery efforts. Its structure is related to para-aminobenzoic acid (PABA), a well-known scaffold used in the development of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anticancer, and anti-Alzheimer's agents. The presence of both amino and ester functional groups allows for further chemical modifications, enabling the creation of amides, Schiff bases, and heterocyclic compounds for various research applications. This product is intended for research purposes and is not designed for human or veterinary therapeutic use. Please refer to the Certificate of Analysis for specific batch data.

Properties

IUPAC Name

ethyl 3-amino-5-pyridin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)12-7-11(8-13(15)9-12)10-3-5-16-6-4-10/h3-9H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCTJGYYYSXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Strategies

Alternative routes leverage condensation reactions to construct the pyridinyl-benzoate framework. For example, triacetyl pyridine derivatives serve as precursors for pyrimidine or pyridine ring formation, which are subsequently coupled with aminobenzoate esters.

Representative Protocol (Adapted from CN105801559B):

  • Urea Cyclization: Triacetyl pyridine undergoes cyclization with urea in the presence of hydrochloric acid at 80–85°C to form a pyrimidine intermediate.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) converts carbonyl groups to chlorides, enhancing electrophilicity for subsequent condensation.

  • Amine Coupling: Reaction of the chlorinated intermediate with ethyl 3-amino-4-methylbenzoate in dimethylformamide (DMF) at 60°C yields the target compound after purification.

Challenges and Solutions:

  • Competing side reactions during chlorination are mitigated by using catalytic DMF to stabilize reactive intermediates.

  • Condensation efficiency improves with excess amine (1.5–2.0 equivalents) and prolonged reaction times (8–12 hours).

Comparative Analysis of Methodologies

The table below summarizes critical parameters for the two dominant synthetic approaches:

Parameter Suzuki-Miyaura Route Condensation Route
Starting Material Ethyl 3-nitro-5-bromobenzoateTriacetyl pyridine derivatives
Key Reaction Cross-couplingCyclization & condensation
Catalyst Pd(dppf)Cl₂HCl/SOCl₂
Yield (Overall) 70–75%60–65%
Functional Group Tolerance Moderate (sensitive to esters)Low (requires inert intermediates)
Scale-Up Feasibility HighModerate

Critical Observations:

  • The Suzuki-Miyaura route offers superior regiocontrol and compatibility with ester functionalities, making it preferable for large-scale synthesis.

  • Condensation methods, while historically significant, suffer from lower yields due to intermediate instability and side reactions.

Advanced Functionalization and Derivative Synthesis

Amino Group Protection-Deprotection Strategies

To prevent undesired side reactions during pyridinyl coupling, temporary protection of the amino group is often employed. Common protecting groups include:

  • Acetyl (Ac): Introduced via reaction with acetic anhydride in pyridine, removed by hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions.

  • Boc (tert-Butoxycarbonyl): Applied using di-tert-butyl dicarbonate (Boc₂O) in THF, cleaved with trifluoroacetic acid (TFA).

Case Study:
In a modified Suzuki route, ethyl 3-(Boc-amino)-5-bromobenzoate undergoes coupling with pyridin-4-yl boronic acid. Post-coupling deprotection with TFA in dichloromethane yields the free amine without ester cleavage.

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Recycling

Economic and environmental factors drive innovations in reagent recovery:

  • Pd Recovery: Immobilized palladium catalysts (e.g., Pd on mesoporous silica) enable reuse for up to 5 cycles with <5% activity loss.

  • Solvent Systems: Switchable polarity solvents (e.g., DBU/CO₂ mixtures) facilitate product isolation and solvent reuse without distillation.

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times and improves safety:

  • Suzuki couplings achieve 90% conversion in 30 minutes using microreactors with integrated Pd-coated channels.

  • Nitro reductions proceed instantaneously under segmented gas-liquid flow conditions.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic signals at δ 8.50 (pyridinyl H), δ 6.80 (aromatic H), and δ 4.30 (ester CH₂).

  • HPLC Purity: Reverse-phase C18 columns with UV detection at 254 nm confirm >99% purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products:

    Oxidation: Formation of 3-nitro-5-(pyridin-4-yl)benzoic acid.

    Reduction: Regeneration of the amino group to form this compound.

    Substitution: Formation of 3-amino-5-(pyridin-4-yl)benzoic acid.

Scientific Research Applications

Ethyl 3-amino-5-(pyridin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below lists structurally related compounds, their CAS numbers, molecular similarities, and key substituents:

Compound Name CAS Number Similarity Score Key Substituents
Methyl 4-(pyridin-4-yl)benzoate 106047-17-0 0.76 Pyridin-4-yl at 4-position; methyl ester
Ethyl 2-amino-5-iodonicotinate 848093-36-7 0.77 Amino at 2-position; iodo at 5-position
Ethyl 4-(2-aminopyridin-5-yl)benzoate 1314987-69-3 N/A Aminopyridinyl at 4-position
Ethyl 3-amino-5-(methylsulfanyl)benzoate 64824-67-5 N/A Methylsulfanyl at 5-position

Notes:

  • Ethyl 2-amino-5-iodonicotinate (CAS 848093-36-7) features an amino group and halogen substitution, which may influence reactivity in cross-coupling reactions .
  • Ethyl 4-(2-aminopyridin-5-yl)benzoate (CAS 1314987-69-3) demonstrates the impact of amino-pyridine substitution on solubility and crystallinity in pharmaceutical intermediates .

Reactivity and Functional Group Influence

Amino Group Reactivity
  • Ethyl 4-(dimethylamino)benzoate (from ) exhibits higher reactivity in resin polymerization compared to methacrylate-based amines, achieving a 15–20% higher degree of conversion in resin cements. This suggests that amino-substituted benzoates may enhance reaction kinetics in polymer matrices .
  • The 3-amino group in the target compound could similarly participate in hydrogen bonding or act as a directing group in synthetic modifications, though its steric environment (meta to the ester) may reduce accessibility compared to para-substituted analogs .
Pyridinyl Substituent Effects
  • For example, Ethyl 4-(2-aminopyridin-5-yl)benzoate (CAS 1314987-69-3) is utilized in kinase inhibitor synthesis due to its ability to coordinate metal catalysts .

Table 2: Key Properties of Selected Analogs

Property Target Compound* Methyl 4-(pyridin-4-yl)benzoate Ethyl 2-amino-5-iodonicotinate
Molecular Weight (g/mol) ~284.3 214.2 296.1
logP (Predicted) ~1.8 2.1 2.3
Reactivity in Polymerization High (inferred) Low Moderate
Therapeutic Potential Kinase inhibitors Not reported Anticancer intermediates

*Estimated values based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-amino-5-(pyridin-4-yl)benzoate?

  • Answer : Synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

  • Nucleophilic aromatic substitution : Introduction of the pyridin-4-yl group at the 5-position of the benzene ring under reflux conditions with catalysts like Pd(PPh₃)₄ .
  • Amino group installation : Reductive amination or direct nitration followed by reduction to introduce the 3-amino group .
  • Esterification : Reaction with ethanol under acidic or basic conditions to form the ethyl ester .
  • Optimization of solvent (e.g., DMF, THF) and temperature (60–120°C) is critical to maximize yield and purity. Confirm intermediate structures via TLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm, ester carbonyl at ~δ 165 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1) and fragmentation patterns .
  • Infrared spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. How is the purity of this compound assessed during synthesis?

  • Answer :

  • Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
  • Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
  • Melting point determination : Compare observed values (e.g., 150–152°C) with literature to detect impurities .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Answer :

  • X-ray diffraction (XRD) : Collect high-resolution data (≤0.8 Å) and refine using SHELXL . Address twinning or disorder by adjusting occupancy factors or using TWINLAW .
  • Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or solvent-accessible voids .
  • Comparative analysis : Align multiple datasets to identify systematic errors (e.g., thermal motion anisotropy) .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Answer :

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and uniform cell lines (e.g., HepG2) to minimize variability .
  • Compound purity : Re-purify via column chromatography (silica gel, gradient elution) and verify via HPLC (>98% purity) .
  • Mechanistic validation : Conduct dose-response curves and binding assays (e.g., SPR, ITC) to confirm target interactions .

Q. How can reaction conditions be optimized to enhance stereoselectivity in derivatives of this compound?

  • Answer :

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states, improving enantiomeric excess (ee) .
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions in sensitive steps .

Q. What computational methods support the design of this compound-based inhibitors?

  • Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes with targets (e.g., kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.